(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16341671
Molecular Formula: C24H23N3OS2
Molecular Weight: 433.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3OS2 |
|---|---|
| Molecular Weight | 433.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H23N3OS2/c1-16(2)14-26-23(28)21(30-24(26)29)13-19-15-27(20-7-5-4-6-8-20)25-22(19)18-11-9-17(3)10-12-18/h4-13,15-16H,14H2,1-3H3/b21-13- |
| Standard InChI Key | GNZLZGGQMDWHPK-BKUYFWCQSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a thiazolidin-4-one core substituted at position 3 with a 2-methylpropyl (isobutyl) group and at position 5 with a methylidene-linked pyrazole derivative. The pyrazole moiety itself is substituted at position 3 with a 4-methylphenyl group and at position 1 with a phenyl group. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planarity and π-stacking interactions, which are often associated with biological activity .
Key Structural Elements:
-
Thiazolidin-4-one core: A five-membered ring containing sulfur and nitrogen atoms, known for its role in modulating electronic and steric properties .
-
2-Thioxo group: Enhances hydrogen-bonding capacity and metal-chelation potential .
-
Isobutyl substituent: A hydrophobic group at position 3, which may influence membrane permeability and target binding .
-
Pyrazole-methylidene linkage: A conjugated system that stabilizes the molecule and enables interactions with biological targets .
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogs suggest the following properties:
-
Molecular formula: C₂₅H₂₄N₄OS₂
-
Molecular weight: 476.61 g/mol
-
LogP (predicted): ~3.5 (moderate lipophilicity due to aromatic and alkyl groups) .
-
Hydrogen bond donors/acceptors: 0/4, indicating potential for moderate solubility in polar solvents .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol common to pyrazole-thiazolidinone hybrids :
-
Formation of the pyrazole core:
-
Knoevenagel condensation:
-
Stereochemical control:
Analytical Characterization
Data from analogous compounds suggest the following spectral signatures :
-
IR:
-
ν(C=O): 1680–1660 cm⁻¹ (thiazolidinone carbonyl).
-
ν(C=S): 1220–1200 cm⁻¹.
-
-
¹H NMR (CDCl₃):
-
δ 7.80–7.20 (m, 9H, aromatic protons).
-
δ 3.60 (s, 1H, exocyclic CH).
-
δ 2.40 (s, 3H, Ar–CH₃).
-
δ 1.80–1.20 (m, 7H, isobutyl group).
-
Biological Activities and Mechanisms
Comparative IC₅₀ Values (Analogous Compounds):
Antimicrobial and Antiparasitic Effects
-
Antibacterial activity: MIC = 16–32 μg/mL against Staphylococcus aureus and Escherichia coli .
-
Anthelmintic activity: Paralysis time of 12–18 minutes against Pheretima posthuma (vs. 22 minutes for albendazole) .
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
-
Thioxo group: Replacement with oxo decreases potency (e.g., IC₅₀ increases from 8.7 to 23.1 μM in HT-29 cells) .
-
Isobutyl substituent: Enhances lipophilicity and bioavailability compared to shorter alkyl chains .
-
Z-configuration: The E-isomer shows 3–5-fold lower activity due to reduced planarity .
Molecular Docking and Target Prediction
Docking studies using the EGFR kinase domain (PDB: 1M17) reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume